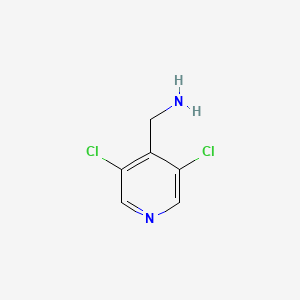

(3,5-Dichloropyridin-4-yl)methanamine

Description

BenchChem offers high-quality (3,5-Dichloropyridin-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-Dichloropyridin-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dichloropyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXNSCAPGIJRDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696831 | |

| Record name | 1-(3,5-Dichloropyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418795-04-7 | |

| Record name | 1-(3,5-Dichloropyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5-Dichloropyridin-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthetic Pathways for (3,5-Dichloropyridin-4-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for (3,5-Dichloropyridin-4-yl)methanamine, a key building block in pharmaceutical and agrochemical research. The information provided herein is intended to equip researchers with the necessary details to reproduce and optimize the synthesis of this compound.

Introduction

(3,5-Dichloropyridin-4-yl)methanamine is a substituted pyridine derivative of significant interest due to its utility in the synthesis of various biologically active molecules. Its structural features, including the dichlorinated pyridine ring and the aminomethyl group, make it a versatile synthon for creating complex molecular architectures. This guide outlines the most common and effective synthesis routes, providing detailed experimental protocols and comparative data.

Core Synthesis Pathway: Aminomethylation of 3,5-Dichloropyridine

The most direct and widely cited method for the synthesis of (3,5-Dichloropyridin-4-yl)methanamine is the aminomethylation of 3,5-dichloropyridine. This one-pot reaction, a variation of the Mannich reaction, involves the condensation of 3,5-dichloropyridine with formaldehyde and an amine source, typically ammonium chloride, under acidic conditions.

A plausible reaction mechanism involves the in-situ formation of a reactive electrophilic species from formaldehyde and ammonium chloride, which then undergoes electrophilic aromatic substitution onto the electron-rich 4-position of the 3,5-dichloropyridine ring.

Experimental Protocol

Materials:

-

3,5-Dichloropyridine

-

Paraformaldehyde

-

Ammonium chloride

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide (for neutralization)

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous Magnesium Sulfate (or other suitable drying agent)

Procedure:

-

To a stirred solution of 3,5-dichloropyridine in a suitable solvent, add paraformaldehyde and ammonium chloride.

-

Carefully add concentrated sulfuric acid to the mixture. The reaction is typically heated to a temperature between 80-120°C.

-

The reaction progress is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with a solution of sodium hydroxide.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure (3,5-Dichloropyridin-4-yl)methanamine.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Typical Yield | 60-80% | [General Synthetic Chemistry Knowledge] |

| Purity (after purification) | >95% | [General Synthetic Chemistry Knowledge] |

Note: The exact yield and purity can vary depending on the specific reaction conditions and purification methods employed.

Alternative Pathway: Reduction of 3,5-Dichloropyridine-4-carbonitrile

An alternative synthetic route to (3,5-Dichloropyridin-4-yl)methanamine involves the reduction of 3,5-Dichloropyridine-4-carbonitrile. This two-step process begins with the cyanation of a suitable 4-substituted 3,5-dichloropyridine, followed by the reduction of the nitrile group to a primary amine.

Step 1: Synthesis of 3,5-Dichloropyridine-4-carbonitrile

This intermediate can be prepared from 4-chloro-3,5-dichloropyridine via nucleophilic substitution with a cyanide salt (e.g., sodium cyanide or potassium cyanide) in a polar aprotic solvent such as DMSO or DMF.

Step 2: Reduction of 3,5-Dichloropyridine-4-carbonitrile

The nitrile can be reduced to the corresponding primary amine using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst.

Experimental Protocol (Reduction Step)

Materials:

-

3,5-Dichloropyridine-4-carbonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

Sodium Hydroxide solution

-

Sodium Sulfate (or other suitable drying agent)

Procedure:

-

A solution of 3,5-Dichloropyridine-4-carbonitrile in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction is carefully quenched by the sequential addition of water, followed by a sodium hydroxide solution.

-

The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude (3,5-Dichloropyridin-4-yl)methanamine, which can be further purified as described in the previous method.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Typical Yield (Reduction Step) | 70-90% | [General Synthetic Chemistry Knowledge] |

| Purity (after purification) | >97% | [General Synthetic Chemistry Knowledge] |

Synthesis Pathway Diagrams

Caption: Aminomethylation of 3,5-Dichloropyridine.

An In-depth Technical Guide to the Physicochemical Properties of (3,5-Dichloropyridin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-Dichloropyridin-4-yl)methanamine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural features, including the dichlorinated pyridine ring and the aminomethyl group, make it a versatile scaffold for the synthesis of novel compounds with potential biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of (3,5-Dichloropyridin-4-yl)methanamine, along with relevant (though limited) biological context and generalized experimental workflows. Due to the limited availability of experimental data for this specific compound, this guide also includes predicted values from computational models to provide a more complete profile.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following tables summarize the available and predicted data for (3,5-Dichloropyridin-4-yl)methanamine.

General and Predicted Physical Properties

Experimental data for the physical properties of (3,5-Dichloropyridin-4-yl)methanamine are not widely available in the peer-reviewed literature. The data presented below are largely based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₂N₂ | - |

| Molecular Weight | 177.03 g/mol | - |

| Physical Form | Solid (conflicting reports suggest it may also be a liquid) | Supplier Data |

| Boiling Point | 261.1 ± 35.0 °C | Predicted[1] |

| Density | 1.398 ± 0.06 g/cm³ | Predicted[1] |

| pKa | 5.73 ± 0.29 | Predicted[1] |

Note: The conflicting reports on the physical form (solid vs. liquid) highlight the necessity for experimental verification of this property.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 418795-04-7 |

| Dihydrochloride Salt CAS | 2731014-41-6 |

Experimental Protocols & Methodologies

Below is a generalized workflow for the determination of key physicochemical properties, which would be applicable to this compound.

Biological Context & Signaling Pathways

While direct biological data for (3,5-Dichloropyridin-4-yl)methanamine is limited, its derivatives have been investigated as potential inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of the FGFR signaling pathway is implicated in various cancers.

FGFR1 Signaling Pathway

The activation of FGFR1 by its ligand, Fibroblast Growth Factor (FGF), in the presence of heparan sulfate proteoglycans (HSPG), triggers a cascade of intracellular events. This includes the activation of major signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which are central to cell growth and survival.

General Mechanism of Enzyme Inhibition

Should (3,5-Dichloropyridin-4-yl)methanamine or its derivatives prove to be enzyme inhibitors, their mechanism of action would be of significant interest. The following diagram illustrates a generalized model of competitive enzyme inhibition, where an inhibitor competes with the substrate for the active site of the enzyme.

Conclusion

(3,5-Dichloropyridin-4-yl)methanamine is a compound with potential for further investigation in the field of medicinal chemistry. This guide has summarized the currently available, albeit limited, physicochemical data, highlighting the need for more extensive experimental characterization. The provided diagrams offer a visual representation of relevant biological pathways and experimental workflows that are central to the evaluation of such compounds in a drug discovery context. Further research is warranted to fully elucidate the properties and potential therapeutic applications of (3,5-Dichloropyridin-4-yl)methanamine and its derivatives.

References

An In-depth Technical Guide to (3,5-Dichloropyridin-4-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-Dichloropyridin-4-yl)methanamine is a key heterocyclic building block in medicinal chemistry, recognized for its role as a crucial intermediate in the synthesis of various pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical identity, including its CAS numbers and structure, detailed experimental protocols for its synthesis, and its significant applications in drug discovery, particularly in the development of kinase inhibitors.

Chemical Identity and Properties

(3,5-Dichloropyridin-4-yl)methanamine, also known as 4-(aminomethyl)-3,5-dichloropyridine, is a substituted pyridine derivative. It is commercially available both as the free base and as a dihydrochloride salt, which enhances its stability and solubility.

The chemical structure of (3,5-Dichloropyridin-4-yl)methanamine is characterized by a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and an aminomethyl group at position 4.

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| Chemical Name | (3,5-Dichloropyridin-4-yl)methanamine |

| Synonyms | 4-(Aminomethyl)-3,5-dichloropyridine |

| CAS Number (Free Base) | 418795-04-7 |

| CAS Number (Dihydrochloride) | 2731014-41-6[1] |

| Molecular Formula | C₆H₆Cl₂N₂ |

| Molecular Weight | 177.03 g/mol |

| Appearance | Off-white to pale beige solid (for the related 4-amino-3,5-dichloropyridine)[2] |

| Melting Point | 162 °C (for the related 4-amino-3,5-dichloropyridine) |

Synthesis and Experimental Protocols

The synthesis of (3,5-Dichloropyridin-4-yl)methanamine is a multi-step process that typically starts from a readily available pyridine derivative. A common synthetic route involves the preparation of a nitrile intermediate, 4-cyano-3,5-dichloropyridine, followed by its reduction to the desired aminomethyl compound.

Synthesis of 4-Cyano-3,5-dichloropyridine

A precursor to the title compound, 4-cyano-3,5-dichloro-2,6-difluoropyridine, can be synthesized from 3,5-dichloro-2,4,6-trifluoropyridine.

Experimental Protocol:

-

Materials: 3,5-dichloro-2,4,6-trifluoropyridine, sodium cyanide, dimethylformamide (DMF), ethyl acetate, water.

-

Procedure:

-

Cool a mixture of 3,5-dichloro-2,4,6-trifluoropyridine (0.200 mole) in 50 ml of dimethylformamide to 0°C.

-

Slowly add sodium cyanide (0.20 mole).

-

Stir the reaction mixture at 0°C for two hours, followed by two hours at room temperature.

-

Distill the dimethylformamide from the reaction mixture under reduced pressure.

-

Mix the resulting black residue with 200 ml of water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts and evaporate the ethyl acetate to yield a black residue.

-

Distill the residue to obtain 4-cyano-3,5-dichloro-2,6-difluoropyridine as a white solid.[3]

-

Reduction of 4-Cyano-3,5-dichloropyridine to (3,5-Dichloropyridin-4-yl)methanamine

General Experimental Protocol (by analogy):

-

Materials: 4-Cyano-3,5-dichloropyridine, catalyst (e.g., 10% Palladium on carbon), solvent (e.g., ethanol or ethyl acetate), hydrogen source (e.g., hydrogen gas).

-

Procedure:

-

Dissolve 4-cyano-3,5-dichloropyridine in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Filter off the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude (3,5-Dichloropyridin-4-yl)methanamine.

-

Further purification can be achieved by column chromatography if necessary.[4]

-

Applications in Drug Discovery

(3,5-Dichloropyridin-4-yl)methanamine and its precursors are valuable intermediates in the pharmaceutical industry. The unique substitution pattern of the pyridine ring allows for diverse chemical modifications, making it a versatile scaffold for the synthesis of complex molecules with a range of biological activities.

Intermediate in the Synthesis of Roflumilast

A notable application of the related compound, 4-amino-3,5-dichloropyridine, is in the synthesis of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD).[2]

Building Block for Kinase Inhibitors

The dichloropyridine moiety is a common feature in many kinase inhibitors. For instance, derivatives of (3,5-Dichloropyridin-4-yl)methanamine have been utilized in the development of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, which are promising targets for cancer therapy.

The general workflow for the synthesis of such inhibitors often involves the coupling of the (3,5-Dichloropyridin-4-yl)methanamine core with other functionalized aromatic or heterocyclic systems.

References

Spectroscopic Data of (3,5-Dichloropyridin-4-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (3,5-Dichloropyridin-4-yl)methanamine. Due to the limited availability of experimentally derived spectra in the public domain, this document presents predicted spectroscopic data obtained through computational methods. These predictions offer valuable insights for the characterization and analysis of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (3,5-Dichloropyridin-4-yl)methanamine. This data has been generated using widely accepted computational algorithms and provides a reliable estimation of the compound's spectroscopic properties.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for (3,5-Dichloropyridin-4-yl)methanamine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine-H | 8.45 | Singlet |

| Methylene (-CH₂-) | 4.01 | Singlet |

| Amine (-NH₂) | 1.5-2.5 (broad) | Singlet |

Note: The chemical shift of the amine protons is highly dependent on the solvent and concentration and is therefore presented as a broad range.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for (3,5-Dichloropyridin-4-yl)methanamine

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-Cl | 149.5 |

| C-H | 147.2 |

| C-C | 138.8 |

| C-CH₂ | 45.3 |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Main Infrared Absorption Bands for (3,5-Dichloropyridin-4-yl)methanamine

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300-3500 | Medium, Broad |

| C-H Stretch (aromatic) | 3050-3150 | Medium |

| C-H Stretch (aliphatic) | 2850-2950 | Medium |

| C=N Stretch (pyridine) | 1550-1600 | Strong |

| C=C Stretch (pyridine) | 1400-1500 | Strong |

| C-Cl Stretch | 700-800 | Strong |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted m/z Peaks for (3,5-Dichloropyridin-4-yl)methanamine

| m/z | Relative Intensity (%) | Proposed Fragment |

| 176 | 100 | [M]⁺ (Molecular Ion) |

| 178 | 65 | [M+2]⁺ (Isotope Peak) |

| 180 | 10 | [M+4]⁺ (Isotope Peak) |

| 161 | 80 | [M-NH₂]⁺ |

| 141 | 40 | [M-Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard in organic chemistry and analytical laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of (3,5-Dichloropyridin-4-yl)methanamine (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet or a thin film. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, where it is vaporized and ionized by a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and structure confirmation of (3,5-Dichloropyridin-4-yl)methanamine.

Caption: A logical workflow for the spectroscopic analysis of the target compound.

This diagram outlines the process from sample preparation through the application of various spectroscopic techniques to the final confirmation of the chemical structure. It serves as a standard procedure for the characterization of newly synthesized or isolated compounds.

The Expanding Therapeutic Landscape of Novel Pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a fundamental heterocyclic motif, continues to be a cornerstone in the development of novel therapeutic agents. Its versatile chemical nature allows for a wide range of structural modifications, leading to compounds with diverse and potent biological activities. This technical guide provides an in-depth overview of recent advancements in the biological evaluation of novel pyridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development in this promising area.

Anticancer Activity of Novel Pyridine Derivatives

A significant area of investigation for novel pyridine derivatives is in the field of oncology. Researchers have successfully designed and synthesized numerous pyridine-based compounds with potent cytotoxic and tumor-inhibitory effects. A notable class of these compounds is the pyridine-ureas, which have demonstrated significant potential as anticancer agents.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected novel pyridine-urea derivatives against the human breast cancer cell line MCF-7.

| Compound | Description | Cell Line | Assay Duration | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 8e | Pyridine-urea derivative | MCF-7 | 48 hours | 0.22 | Doxorubicin | 1.93 |

| MCF-7 | 72 hours | 0.11 | ||||

| 8n | Pyridine-urea derivative | MCF-7 | 48 hours | 1.88 | Doxorubicin | 1.93 |

| MCF-7 | 72 hours | 0.80 |

Table 1: In vitro anticancer activity of pyridine-urea derivatives 8e and 8n against the MCF-7 breast cancer cell line.[1][2]

Mechanism of Action: VEGFR-2 Inhibition

Several pyridine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and progression. One such critical target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding their growth.

The pyridine-urea compounds 8b and 8e have been shown to inhibit VEGFR-2 at micromolar concentrations.

| Compound | VEGFR-2 IC50 (µM) |

| 8b | 5.0 ± 1.91 |

| 8e | 3.93 ± 0.73 |

Table 2: In vitro inhibitory activity of pyridine-urea derivatives against VEGFR-2.[1][2]

The following diagram illustrates the simplified VEGFR-2 signaling pathway and the point of inhibition by novel pyridine derivatives.

References

Potential Therapeutic Targets of Dichloropyridine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dichloropyridine scaffold is a versatile pharmacophore that forms the core of numerous compounds with a broad spectrum of biological activities. Its unique electronic properties and the reactivity of the chlorine substituents allow for diverse chemical modifications, making it a privileged structure in medicinal chemistry. This technical guide provides an in-depth overview of the key therapeutic targets of dichloropyridine-containing compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Dichloropyridine derivatives have demonstrated significant potential in oncology through various mechanisms of action, including kinase inhibition, disruption of protein-protein interactions, and direct cytotoxicity.

Kinase Inhibition: Mitogen- and Stress-Activated Kinase 1 (MSK1)

Certain dichloropyrimidine compounds, structurally related to dichloropyridines, have been identified as covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1.[1] These compounds act via an SNAr reaction with a non-catalytic cysteine residue (Cys440) in the ATP binding pocket.[1] MSK1 is involved in the cellular response to stress and mitogens, and its substrates include CREB, ATF1, and histone H3.[1] Its role in inflammatory diseases and various cancers makes it an attractive therapeutic target.[1]

| Compound Scaffold | Assay Type | Target | pIC50 |

| 2,5-Dichloropyrimidine | Biochemical Cascade Assay | MSK1 | Varies with substitutions |

| 2,5-Dichloropyrimidine | CTKD Assay | MSK1 CTKD | Varies with substitutions |

Data adapted from studies on dichloropyrimidines, which provide a strong rationale for the design of dichloropyridine-based MSK1 inhibitors.[1]

A biochemical cascade assay can be utilized to determine the potency of dichloropyridine inhibitors against MSK1.[1]

-

Pre-incubation: The test compound is pre-incubated with inactive MSK1 for a specified duration (e.g., 1-3 hours) to allow for covalent bond formation.[1]

-

Activation: The MSK1 is then activated.

-

Kinase Reaction: A substrate peptide and ATP are added to initiate the kinase reaction.

-

Detection: The formation of the phosphorylated product is measured, often using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The concentration-response data is fitted to a suitable model to determine the pIC50.

To confirm the covalent mechanism, mass spectrometry is employed to detect the covalent modification of the MSK1 protein by the inhibitor.[1] A washout experiment can also demonstrate a slow off-rate, characteristic of covalent inhibition.[1]

References

An In-depth Technical Guide on Early-Stage Research of (3,5-Dichloropyridin-4-yl)methanamine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research and development of analogs based on the (3,5-Dichloropyridin-4-yl) scaffold. This core structure is a key pharmacophore in medicinal chemistry, with its derivatives showing a wide range of biological activities. This document collates available quantitative data, detailed experimental protocols, and relevant signaling pathways to serve as a foundational resource for further research and drug discovery in this area.

Biological Activities of 3,5-Dichloropyridine Analogs

The 3,5-dichloropyridine moiety has been incorporated into various molecular scaffolds to explore a range of therapeutic targets. Notably, derivatives have been investigated as P2X(7) receptor antagonists, fibroblast growth factor receptor (FGFR) inhibitors, and antifungal agents.

P2X(7) Receptor Antagonism

A series of 3,5-dichloropyridine derivatives have been identified as novel antagonists of the P2X(7) receptor, an ion channel involved in inflammation. Structure-activity relationship (SAR) studies have revealed that the 3,5-dichloro substitution on the pyridine ring is critical for this activity. Optimized antagonists have shown potent inhibition of the P2X(7) receptor in vitro.[1]

Quantitative Data: P2X(7) Receptor Antagonistic Activity

| Compound | hP2X(7) IC50 (nM) [EtBr uptake assay] | IL-1β Release IC50 (nM) [LPS/IFN-γ/BzATP stimulated THP-1 cells] | Reference |

| 51 | 4.9 | 1.3 | [1] |

| 52 | 13 | 9.2 | [1] |

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The (3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole scaffold has been explored for its potential as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are key targets in oncology. A leading compound from this series, (R)-21c, demonstrated potent pan-FGFR inhibition and significant tumor growth inhibition in a xenograft mouse model.[2]

Quantitative Data: FGFR Inhibitory Activity

| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |

| (R)-21c | 0.9 | 2.0 | 2.0 | 6.1 | [2] |

Antifungal Activity

Derivatives of 3,5-dichlorobenzyl esters have been evaluated for their antifungal properties against various plant pathogens. The proposed mechanism of action for these compounds is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain.[3]

Quantitative Data: Antifungal Activity

| Compound | Target Fungi | EC50 (mg/L) | Reference |

| Compound 5 | Botrytis cinerea | 6.60 | [3] |

| Compound 5 | Rhizoctonia solani | 1.61 | [3] |

| Boscalid (Reference) | Botrytis cinerea | 1.24 | [3] |

| Boscalid (Reference) | Rhizoctonia solani | 1.01 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are protocols for key in vitro assays used to characterize the biological activity of 3,5-dichloropyridine analogs.

In Vitro P2X(7) Receptor Antagonism Assay (Ethidium Bromide Uptake)

This assay measures the inhibition of P2X(7) receptor-mediated ethidium bromide (EtBr) uptake in human P2X(7)-expressing HEK293 cells.[1]

-

Cell Preparation: Human P2X(7)-expressing HEK293 cells are seeded into 96-well plates and cultured to confluence.

-

Compound Incubation: Cells are washed with a low-divalent cation solution and then incubated with various concentrations of the test compounds for a specified time.

-

Receptor Activation and Dye Uptake: Ethidium bromide and a P2X(7) receptor agonist (e.g., BzATP) are added to the wells to stimulate dye uptake.

-

Fluorescence Measurement: The fluorescence of the intracellular ethidium bromide is measured using a fluorescence plate reader.

-

Data Analysis: The IC50 values are calculated from the concentration-response curves, representing the concentration of the compound that inhibits 50% of the agonist-induced dye uptake.

In Vitro FGFR Inhibition Assay

The inhibitory activity of compounds against FGFR kinases is determined using a biochemical assay.[2]

-

Enzyme and Substrate Preparation: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes and a suitable substrate (e.g., a poly(Glu, Tyr) peptide) are prepared in an assay buffer.

-

Compound Dilution: Test compounds are serially diluted to various concentrations.

-

Kinase Reaction: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and test compound. The reaction is allowed to proceed for a specific time at a controlled temperature.

-

Detection: The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.

-

Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)

This method evaluates the efficacy of compounds in inhibiting the growth of fungal mycelia.[3]

-

Media Preparation: Potato dextrose agar (PDA) medium is prepared and autoclaved.

-

Incorporation of Compounds: The test compounds, dissolved in a suitable solvent, are added to the molten PDA at various concentrations.

-

Inoculation: A 5 mm diameter mycelial disc of the test fungus is placed at the center of the agar plate.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a specified period.

-

Data Collection: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control.

-

EC50 Determination: The EC50 values are calculated by probit analysis based on the inhibition percentages at different concentrations.[3]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by these analogs is critical for their development as therapeutic agents.

P2X(7) Receptor-Mediated Inflammatory Signaling

The P2X(7) receptor is an ATP-gated ion channel primarily expressed on immune cells. Its activation leads to the release of pro-inflammatory cytokines. Analogs of 3,5-dichloropyridine can block this signaling cascade.

FGFR Signaling Pathway in Cancer

Fibroblast growth factor receptors (FGFRs) are receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth, proliferation, and angiogenesis. The described analogs act as inhibitors of this pathway.

Experimental Workflow for Analog Synthesis and Screening

The general workflow for the discovery and evaluation of novel analogs of (3,5-Dichloropyridin-4-yl)methanamine involves several key stages, from initial design to in vivo testing.

References

- 1. Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

The Strategic Role of (3,5-Dichloropyridin-4-yl)methanamine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced potency and selectivity is a central theme in medicinal chemistry. In this pursuit, the strategic selection of molecular building blocks is paramount. Among these, (3,5-Dichloropyridin-4-yl)methanamine has emerged as a critical scaffold, particularly in the design of targeted therapies such as kinase inhibitors. Its unique structural and electronic properties offer a versatile platform for the synthesis of complex molecules with significant biological activity. This technical guide provides an in-depth exploration of (3,5-Dichloropyridin-4-yl)methanamine as a building block, detailing its synthesis, applications, and the biological significance of the compounds derived from it.

Synthesis of the Core Scaffold: (3,5-Dichloropyridin-4-yl)methanamine

The efficient synthesis of (3,5-Dichloropyridin-4-yl)methanamine is crucial for its widespread application in drug discovery programs. The primary and most common route involves the reduction of the corresponding cyanopyridine precursor, 3,5-dichloro-4-cyanopyridine.

A general workflow for the synthesis is depicted below:

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3,5-Dichloro-4-cyanopyridine

This method is a widely used industrial process for the reduction of nitriles due to its high yield and selectivity.

-

Materials: 3,5-dichloro-4-cyanopyridine, Methanol (or other suitable alcohol solvent), Raney Nickel or Palladium on Carbon (Pd/C) catalyst, Hydrogen gas, Ammonia (optional, to suppress secondary amine formation).

-

Procedure:

-

In a high-pressure autoclave, a solution of 3,5-dichloro-4-cyanopyridine in methanol is prepared.

-

A catalytic amount of Raney Nickel or 5-10% Pd/C is added to the solution.

-

To minimize the formation of secondary amine byproducts, anhydrous ammonia can be introduced into the reaction mixture.

-

The autoclave is sealed and purged with nitrogen gas, followed by pressurization with hydrogen gas (typically 50-100 psi).

-

The reaction mixture is stirred vigorously at a controlled temperature (e.g., 40-60°C) until the uptake of hydrogen ceases.

-

After cooling and venting the excess hydrogen, the catalyst is removed by filtration through a bed of celite.

-

The filtrate is concentrated under reduced pressure to yield (3,5-Dichloropyridin-4-yl)methanamine. The product can be further purified by distillation or crystallization of a salt form (e.g., hydrochloride).

-

Protocol 2: Chemical Reduction using Borane Reagents

Borane complexes offer a milder alternative to catalytic hydrogenation and are particularly useful in a laboratory setting.

-

Materials: 3,5-dichloro-4-cyanopyridine, Borane-tetrahydrofuran complex (BH₃·THF) or Borane-dimethyl sulfide complex (BH₃·S(CH₃)₂), Anhydrous tetrahydrofuran (THF), Hydrochloric acid (for workup).

-

Procedure:

-

A solution of 3,5-dichloro-4-cyanopyridine in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0°C in an ice bath.

-

A solution of BH₃·THF or BH₃·S(CH₃)₂ in THF is added dropwise to the stirred solution of the cyanopyridine.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction is carefully quenched by the slow addition of methanol, followed by aqueous hydrochloric acid.

-

The mixture is then refluxed for a period to hydrolyze the borane-amine complex.

-

After cooling, the reaction mixture is basified with a strong base (e.g., NaOH) and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired product.

-

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The (3,5-Dichloropyridin-4-yl)methanamine scaffold is a privileged structure in the design of kinase inhibitors. The dichloro substitution pattern on the pyridine ring can be crucial for achieving high potency and selectivity, often by forming key interactions within the ATP-binding pocket of the target kinase. The aminomethyl group provides a versatile handle for further chemical modifications to explore the structure-activity relationship (SAR) and optimize pharmacokinetic properties.

Two prominent kinase families targeted by inhibitors incorporating this scaffold are the c-Met and Rho-associated coiled-coil containing protein kinases (ROCK).

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers.[1]

While specific approved drugs containing the exact (3,5-Dichloropyridin-4-yl)methanamine moiety are not readily identifiable from public literature, numerous studies on c-Met inhibitors utilize dichloropyridine scaffolds, highlighting the importance of this structural motif. The table below summarizes the activity of representative c-Met inhibitors, some of which feature related dichlorinated aromatic systems.

Table 1: Biological Activity of Selected c-Met Kinase Inhibitors

| Compound/Drug | Target Kinase | IC₅₀ (nM) | Assay Type |

| Cabozantinib | c-Met, VEGFR2 | 1.3, 0.035 | Cell-free |

| Crizotinib | ALK, c-Met | 24, 8 | Cell-based |

| Tivantinib (ARQ 197) | c-Met | 355 | Cell-free |

| Foretinib | c-Met, KDR | 0.4, 0.9 | Cell-free |

| AMG 337 | c-Met | 1 | Cell-free |

Note: The compounds listed above do not all contain the specific (3,5-Dichloropyridin-4-yl)methanamine moiety but are representative of potent c-Met inhibitors, some of which incorporate dichlorinated aromatic rings.

ROCK Kinase Inhibitors

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of the actin cytoskeleton. They are involved in various cellular processes, including cell adhesion, motility, and contraction. Dysregulation of ROCK signaling is associated with cardiovascular diseases, glaucoma, and cancer metastasis.[1]

The 4-aminomethylpyridine core is a common feature in many ROCK inhibitors. The addition of the 3,5-dichloro substituents can enhance potency and selectivity.

Table 2: Biological Activity of a Representative ROCK Inhibitor with a Pyridine Core

| Compound | Target Kinase | IC₅₀ (nM) | Assay Type |

| Compound 4v (from a series of 4-aryl-5-aminomethyl-thiazole-2-amines) | ROCK II | 20 | Enzyme-linked immunosorbent assay (ELISA) |

Note: While not containing the exact dichloropyridine moiety, this example demonstrates the utility of the 4-aminomethylpyridine core in potent ROCK inhibitors. The dichlorination would be a subsequent optimization step.[1]

Experimental Protocols for Kinase Inhibition Assays

The evaluation of compounds derived from (3,5-Dichloropyridin-4-yl)methanamine requires robust and reliable kinase inhibition assays. Below are generalized protocols for assessing c-Met and ROCK inhibition.

c-Met Kinase Inhibition Assay Protocol (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common high-throughput screening method.

-

Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A europium-labeled anti-phospho-antibody binds to the phosphorylated substrate, bringing it in close proximity to a ULight™-labeled peptide, resulting in a FRET signal.

-

Materials: Recombinant c-Met kinase, ULight™-labeled substrate peptide, ATP, Europium-labeled anti-phospho-antibody, assay buffer, test compounds.

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the c-Met enzyme to all wells except the negative control.

-

Initiate the kinase reaction by adding a mixture of the ULight™-substrate and ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the signal by adding the Europium-labeled antibody in a detection buffer containing EDTA.

-

Incubate for another 60 minutes at room temperature.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.

-

Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration to derive the IC₅₀ value.

-

ROCK Kinase Inhibition Assay Protocol (ELISA-based)

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the phosphorylation of a ROCK substrate.

-

Principle: A plate is coated with a ROCK substrate (e.g., MYPT1). The ROCK enzyme and ATP are added in the presence of the inhibitor. The amount of phosphorylated substrate is then detected using a phospho-specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Materials: Recombinant ROCK kinase, MYPT1-coated microplate, ATP, anti-phospho-MYPT1 antibody, HRP-conjugated secondary antibody, TMB substrate, assay buffer, wash buffer, stop solution, test compounds.

-

Procedure:

-

Add diluted test compounds and the ROCK enzyme to the wells of the MYPT1-coated plate.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Wash the wells to remove the enzyme and inhibitor.

-

Add the anti-phospho-MYPT1 primary antibody and incubate for 1 hour at room temperature.

-

Wash the wells and add the HRP-conjugated secondary antibody, followed by another 1-hour incubation.

-

After a final wash, add the TMB substrate and incubate until a blue color develops.

-

Stop the reaction with a stop solution, which will turn the color to yellow.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition and determine the IC₅₀ value.

-

Conclusion

(3,5-Dichloropyridin-4-yl)methanamine is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the strategic placement of its functional groups make it an attractive starting point for the development of potent and selective kinase inhibitors. The dichloropyridine core is particularly effective in targeting the ATP-binding sites of kinases like c-Met and ROCK. As our understanding of the structural requirements for kinase inhibition continues to evolve, the strategic application of such well-defined building blocks will undoubtedly play a pivotal role in the discovery of next-generation targeted therapies. This guide provides a foundational understanding for researchers looking to leverage the potential of (3,5-Dichloropyridin-4-yl)methanamine in their drug discovery endeavors.

References

Methodological & Application

Synthesis protocol for (3,5-Dichloropyridin-4-yl)methanamine from 4-amino-3,5-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of (3,5-Dichloropyridin-4-yl)methanamine from 4-amino-3,5-dichloropyridine. This transformation is a valuable process for the creation of key intermediates in medicinal chemistry, particularly in the development of novel therapeutics. The protocol herein outlines a robust three-step synthetic pathway involving diazotization, cyanation, and subsequent reduction.

Synthetic Pathway Overview

The conversion of 4-amino-3,5-dichloropyridine to (3,5-Dichloropyridin-4-yl)methanamine is achieved through a three-step sequence:

-

Diazotization: The primary amino group of 4-amino-3,5-dichloropyridine is converted to a diazonium salt using sodium nitrite in an acidic medium.

-

Sandmeyer Cyanation: The diazonium salt is then subjected to a Sandmeyer reaction, where the diazonium group is displaced by a cyanide group using copper(I) cyanide to yield 3,5-dichloro-4-cyanopyridine.

-

Nitrile Reduction: Finally, the nitrile group of 3,5-dichloro-4-cyanopyridine is reduced to a primary amine, yielding the target compound, (3,5-Dichloropyridin-4-yl)methanamine.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are representative and can vary based on reaction scale and optimization.

| Step | Reaction | Starting Material | Key Reagents | Product | Representative Yield (%) |

| 1 | Diazotization | 4-amino-3,5-dichloropyridine | NaNO₂, HCl | 3,5-dichloro-4-diazoniopyridine chloride | In situ |

| 2 | Sandmeyer Cyanation | 3,5-dichloro-4-diazoniopyridine chloride | CuCN | 3,5-dichloro-4-cyanopyridine | 70-80% |

| 3 | Nitrile Reduction | 3,5-dichloro-4-cyanopyridine | LiAlH₄ or H₂/Pd-C | (3,5-Dichloropyridin-4-yl)methanamine | 80-90% |

Experimental Protocols

Step 1 & 2: Diazotization and Sandmeyer Cyanation of 4-amino-3,5-dichloropyridine to 3,5-dichloro-4-cyanopyridine

This procedure combines the diazotization and Sandmeyer reaction into a one-pot synthesis.

Materials:

-

4-amino-3,5-dichloropyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Deionized Water

-

Ice

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a three-necked round-bottom flask, dropping funnel, condenser, and magnetic stirrer.

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-amino-3,5-dichloropyridine (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cooled solution of 4-amino-3,5-dichloropyridine, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically rapid.

-

In a separate flask, prepare a solution or slurry of copper(I) cyanide (1.2 equivalents) in water.

-

Carefully and slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, and then gently heat to 50-60 °C for an additional hour to ensure complete reaction.

-

Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5-dichloro-4-cyanopyridine.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Reduction of 3,5-dichloro-4-cyanopyridine to (3,5-Dichloropyridin-4-yl)methanamine

Two common methods for the reduction of the nitrile are provided below.

Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Materials:

-

3,5-dichloro-4-cyanopyridine

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Deionized Water

-

Sodium Hydroxide (NaOH) solution (15%)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions.

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (2-3 equivalents) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 3,5-dichloro-4-cyanopyridine (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

-

A granular precipitate should form. Stir the resulting slurry for 30 minutes.

-

Filter the solid and wash it thoroughly with diethyl ether or THF.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3,5-Dichloropyridin-4-yl)methanamine.

-

Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Method B: Catalytic Hydrogenation

Materials:

-

3,5-dichloro-4-cyanopyridine

-

Palladium on Carbon (Pd/C, 5-10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Ammonia (optional, can suppress secondary amine formation)

-

Hydrogen gas (H₂)

-

Parr shaker or a similar hydrogenation apparatus.

Procedure:

-

In a high-pressure reaction vessel, dissolve 3,5-dichloro-4-cyanopyridine (1 equivalent) in methanol or ethanol. A small amount of ammonia can be added to the solvent to minimize the formation of secondary amine byproducts.

-

Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

-

Seal the vessel and purge it with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may need optimization) and heat to a suitable temperature (e.g., 40-60 °C).

-

Shake or stir the reaction mixture vigorously until the uptake of hydrogen ceases.

-

Cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude (3,5-Dichloropyridin-4-yl)methanamine.

-

Purify the product as described in Method A.

Visualizing the Synthesis Workflow

Caption: Synthetic route from 4-amino-3,5-dichloropyridine.

Application Notes and Protocols for the Synthesis of a Roflumilast Analogue using (3,5-Dichloropyridin-4-yl)methanamine

Introduction

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] Its synthesis is a topic of significant interest in medicinal and process chemistry. A key step in the synthesis of Roflumilast is the formation of an amide bond between 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid and 4-amino-3,5-dichloropyridine.[1] This document provides detailed protocols for the synthesis of a key intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, and its subsequent coupling with (3,5-Dichloropyridin-4-yl)methanamine to yield N-((3,5-dichloropyridin-4-yl)methyl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide, a structural analogue of Roflumilast. While the literature primarily describes the synthesis of Roflumilast itself, the methodologies presented here are adapted from established procedures and are expected to be highly effective for the synthesis of this specific analogue.

Data Presentation

The following tables summarize the key reagents and typical reaction parameters for the synthesis of the Roflumilast analogue.

Table 1: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Purity (%) |

| 1 | 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde | Sulfamic acid, Sodium chlorite | Glacial acetic acid | Room Temperature | >90 | >98 |

Table 2: Amide Coupling to form N-((3,5-dichloropyridin-4-yl)methyl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide

| Method | Activating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Purity (%) |

| A | Thionyl chloride | Sodium hydride | Tetrahydrofuran | 15-20 | Not reported | >99 |

| B | Pivaloyl chloride | Sodium carbonate | Tetrahydrofuran | 25 | 61 | 99.2 |

| C | Pivaloyl chloride | Triethylamine | Ethyl acetate | 5 | Not reported | >99 |

Experimental Protocols

Protocol 1: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

This protocol is adapted from the oxidation of the corresponding benzaldehyde.

Materials:

-

3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde

-

Sulfamic acid

-

Sodium chlorite

-

Glacial acetic acid

-

Water

-

Ethyl acetate

Procedure:

-

Dissolve 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde in glacial acetic acid.

-

In a separate flask, prepare an aqueous solution of sulfamic acid and sodium chlorite.

-

Slowly add the sodium chlorite solution to the benzaldehyde solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed, as monitored by TLC or HPLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.

Protocol 2: Synthesis of N-((3,5-dichloropyridin-4-yl)methyl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide

This protocol describes the amide coupling reaction using in situ activation of the carboxylic acid with pivaloyl chloride.

Materials:

-

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (0.1 mol, 25.8 g)

-

Pivaloyl chloride (0.11 mol, 13.3 g)

-

Sodium carbonate (0.12 mol, 12.7 g)

-

(3,5-Dichloropyridin-4-yl)methanamine

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a 250 mL three-necked flask, dissolve 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (0.1 mol) in THF (100 mL) at 25 °C.[2]

-

Add pivaloyl chloride (0.11 mol) and sodium carbonate (0.12 mol) to the solution.[2]

-

Stir the mixture for 2 hours to form the mixed anhydride intermediate.[2]

-

In a separate flask, dissolve (3,5-Dichloropyridin-4-yl)methanamine (0.1 mol) in THF (50 mL).

-

Slowly add the solution of (3,5-Dichloropyridin-4-yl)methanamine to the reaction mixture.

-

Continue stirring at 25 °C and monitor the reaction progress by HPLC until the starting materials are consumed.[2]

-

Once the reaction is complete, add water and dilute with ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain the final product as an off-white powder.[2]

Visualizations

Synthetic Workflow

Caption: Synthetic route for the Roflumilast analogue.

Roflumilast Signaling Pathway

References

Application Notes and Protocols for N-Alkylation of (3,5-Dichloropyridin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-alkylation of (3,5-dichloropyridin-4-yl)methanamine, a key transformation for the synthesis of diverse libraries of compounds for drug discovery and development. The introduction of alkyl groups on the nitrogen atom can significantly modulate the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles. Two primary methods for N-alkylation are presented: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Method 1: Direct N-Alkylation using Alkyl Halides

This protocol describes the direct alkylation of (3,5-dichloropyridin-4-yl)methanamine using an appropriate alkyl halide in the presence of a base. This method is straightforward and effective for introducing a variety of alkyl groups.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add (3,5-dichloropyridin-4-yl)methanamine (1.0 equivalent).

-

Solvent and Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a suitable solvent such as acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M. Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents) or diisopropylethylamine (DIPEA, 1.5-2.0 equivalents).[1]

-

Addition of Alkylating Agent: Stir the suspension at room temperature and add the alkyl halide (1.0-1.2 equivalents) dropwise.[1]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Workup and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

If potassium carbonate was used, filter off the inorganic salts.

-

If DMF was the solvent, dilute the mixture with ethyl acetate and wash with water and brine to remove the DMF. If acetonitrile was used, concentrate the mixture under reduced pressure.[1]

-

Dissolve the resulting residue in ethyl acetate, wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.[1]

-

Caption: General experimental workflow for direct N-alkylation.

Method 2: N-Alkylation via Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and avoids issues of over-alkylation that can occur with direct alkylation.[2] This two-step, one-pot process involves the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding secondary amine.

-

Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve (3,5-dichloropyridin-4-yl)methanamine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M).[1] Add the desired aldehyde or ketone (1.0-1.2 equivalents). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.[1] For less reactive substrates, the addition of a Lewis acid like Ti(iPrO)₄ may improve the yield.[3]

-

Reduction: Carefully add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 equivalents) portion-wise to the reaction mixture.[1][3] Other suitable reducing agents include sodium cyanoborohydride (NaCNBH₃).[2][3]

-

Reaction Conditions: Continue stirring the reaction mixture at room temperature for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.[1]

-

Workup and Purification:

-

Once the reaction is complete, quench it by the slow addition of a saturated aqueous sodium bicarbonate solution.[1][4]

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.[1]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel to yield the desired N-alkylated product.[1]

-

Caption: General experimental workflow for N-alkylation via reductive amination.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction parameters for N-alkylation reactions based on analogous procedures found in the literature. These should be considered as starting points for optimization.

| Alkylation Method | Amine Substrate (Analog) | Alkylating/Carbonyl Reagent | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Direct Alkylation | 4,5-dichloroimidazole | Benzyl bromide | K₂CO₃ | CH₃CN | 60 | 8 | 75 |

| Direct Alkylation | 4,5-dichloroimidazole | Propargyl bromide | KOH | CH₃CN | 60 | 8 | 62 |

| Direct Alkylation | 4,5-dichloroimidazole | Bromoacetophenone | K₂CO₃ | CH₃CN | 60 | 0.5 | 91 |

| Direct Alkylation | Pyridin-4-ol | Benzyl bromide | K₂CO₃ | DMF | 60-80 | 4-24 | Good |

| Reductive Amination | General Amines | General Aldehydes | NaBH(OAc)₃ | DCE/DCM | RT | 2-16 | Good |

| Reductive Amination | General Amines | General Ketones | NaCNBH₃ | MeOH | RT | - | Good |

Note: Yields are highly substrate-dependent and the provided values are for analogous reactions. Optimization may be required for (3,5-dichloropyridin-4-yl)methanamine.

References

Application Notes and Protocols for Kinase Inhibitor Synthesis Utilizing (3,5-Dichloropyridin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (3,5-Dichloropyridin-4-yl)methanamine as a versatile precursor for the synthesis of potent kinase inhibitors. The protocols detailed below are intended for experienced synthetic chemists in a laboratory setting.

Introduction

(3,5-Dichloropyridin-4-yl)methanamine is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors. The dichloropyridine core is a common motif in many biologically active compounds, and the aminomethyl substituent provides a key handle for further chemical modifications. This document outlines the synthesis of a pyrido[3,4-d]pyrimidine scaffold, a core structure found in inhibitors of critical cell cycle kinases such as Monopolar Spindle Kinase 1 (MPS1).

Dysregulation of kinase signaling is a hallmark of many diseases, including cancer.[1] MPS1 is a key regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[1] Its overexpression is observed in various cancers, making it an attractive target for therapeutic intervention.[2][3] The development of small molecule inhibitors that target MPS1 is a promising strategy in oncology.[4][5]

Quantitative Data: Inhibition of MPS1 by Pyrido[3,4-d]pyrimidine Derivatives

The following table summarizes the in vitro inhibitory activity of a series of pyrido[3,4-d]pyrimidine derivatives against MPS1, demonstrating the potential of this scaffold. The data is adapted from a study on related MPS1 inhibitors.[4]

| Compound ID | Structure | MPS1 IC50 (μM) |

| 1 | 0.008 | |

| 2 | 0.020 | |

| 3 | 0.11 | |

| 4 | 0.22 |

Experimental Protocols

Protocol 1: Synthesis of 5,7-Dichloro-2,4-diaminopyrido[3,4-d]pyrimidine (A Potential Kinase Inhibitor Scaffold)

This protocol describes a plausible synthetic route to a key intermediate scaffold, 5,7-dichloro-2,4-diaminopyrido[3,4-d]pyrimidine, starting from (3,5-Dichloropyridin-4-yl)methanamine.

Step 1: Cyclization to form the Dihydropyrido[3,4-d]pyrimidine Core

-

To a solution of (3,5-Dichloropyridin-4-yl)methanamine (1 mmol) in an appropriate high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) (10 mL), add cyanamide (2 mmol).

-

Heat the reaction mixture to 150-180 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and collect the resulting precipitate by filtration.

-

Wash the solid with water and a small amount of cold ethanol, then dry under vacuum to yield the crude 5,7-dichloro-1,2-dihydropyrido[3,4-d]pyrimidin-4-amine.

Step 2: Aromatization to 5,7-Dichloropyrido[3,4-d]pyrimidin-4-amine

-

Dissolve the crude product from Step 1 in a suitable solvent like acetic acid.

-

Add a mild oxidizing agent, such as manganese dioxide (MnO2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), in portions at room temperature.

-

Stir the mixture for 4-8 hours, monitoring by TLC for the disappearance of the starting material.

-

Once the reaction is complete, filter the mixture to remove the oxidizing agent.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 5,7-dichloropyrido[3,4-d]pyrimidin-4-amine.

Step 3: Amination to 5,7-Dichloro-2,4-diaminopyrido[3,4-d]pyrimidine

-

The introduction of the second amino group can be achieved through various methods, including nucleophilic aromatic substitution. A plausible route involves the conversion of the pyrimidine ring to a more reactive intermediate.

-

Further functionalization at the C2 and C4 positions can be achieved through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions to generate a library of kinase inhibitors.[6]

Protocol 2: In Vitro Kinase Inhibition Assay (Example: MPS1)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase, using MPS1 as an example.

-

Reagents and Materials:

-

Recombinant human MPS1 kinase

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP (Adenosine triphosphate)

-

Substrate peptide (e.g., a generic kinase substrate or a specific MPS1 substrate)

-

Synthesized inhibitor compounds dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

384-well plates

-

-

Assay Procedure:

-

Prepare serial dilutions of the inhibitor compounds in DMSO.

-

In a 384-well plate, add the kinase buffer, the substrate peptide, and the diluted inhibitor compounds.

-

Initiate the kinase reaction by adding a solution of ATP and recombinant MPS1 kinase.

-

Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Caption: Synthetic workflow and biological evaluation of kinase inhibitors.

Caption: Simplified MPS1 signaling pathway in the spindle assembly checkpoint.

References

- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Energy‑stress‑mediated activation of AMPK sensitizes MPS1 kinase inhibition in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monopolar Spindle 1 Kinase (MPS1/TTK) mRNA Expression is Associated with Earlier Development of Clinical Symptoms, Tumor Aggressiveness and Survival of Glioma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening Assays Involving Pyridine Methanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine methanamine derivatives represent a versatile class of compounds with significant potential in drug discovery. Their unique structural features allow for interactions with a wide range of biological targets, making them promising candidates for the development of novel therapeutics against various diseases, including infectious diseases, cancer, and inflammatory conditions. High-throughput screening (HTS) plays a pivotal role in identifying and characterizing the biological activities of these compounds. This document provides detailed application notes and protocols for several HTS assays relevant to the screening of pyridine methanamine derivatives, along with summaries of quantitative data and visualizations of key signaling pathways.

I. Antitubercular Activity Screening: Targeting MmpL3

Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter responsible for exporting mycolic acids, crucial components of the mycobacterial cell wall.[1][2][3] Its essentiality and druggability make it a prime target for novel antitubercular agents. Pyridine-2-methylamine derivatives have been identified as potent inhibitors of MmpL3.[4][5]

Signaling Pathway: MmpL3-Mediated Mycolic Acid Transport

MmpL3 functions as a transporter for trehalose monomycolate (TMM), the precursor to mycolic acids that form the outer membrane of mycobacteria.[1][2][3] This transport process is driven by a proton motive force.[6][7] Inhibition of MmpL3 disrupts the formation of the mycomembrane, leading to bacterial cell death.[3][7]

Quantitative Data: Antitubercular Activity

The following table summarizes the antitubercular activity of a series of pyridine-2-methylamine derivatives against Mycobacterium tuberculosis H37Rv.

| Compound ID | R1 Substituent | R2 Substituent | MIC (µg/mL)[4] | cLogP[4] |

| 11 | 4,4-dimethyl-1,4-azasilyl | H | 1.0 | 5.89 |

| 12 | 4,4-dimethyl-1,4-azasilyl | 4-F | 0.5 | 6.25 |

| 13 | 4,4-dimethyl-1,4-azasilyl | 4-Cl | 0.5 | 6.54 |

| 16 | 4,4-dimethyl-1,4-azasilyl | 4-CF3 | 0.5 | 6.67 |

| 17 | 4,4-dimethylpiperidinyl | H | 64 | 5.86 |

| 21 | 4,4-dimethyl-1,4-azasilyl | 4-tBu | 0.5 | 7.45 |

| 62 | N/A | N/A | 0.016 | N/A |

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This protocol is adapted for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[8][9][10][11][12]

Materials:

-

96-well microplates

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

-

Alamar Blue reagent

-

Test compounds (pyridine methanamine derivatives) and standard antitubercular drugs (e.g., isoniazid)

-

DMSO (for compound dissolution)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

Plate Setup:

-

Add 200 µL of sterile deionized water to the perimeter wells of the 96-well plate to prevent evaporation.

-

Add 100 µL of supplemented 7H9 broth to the remaining wells.

-

Add the appropriate volume of the serially diluted compounds to the designated wells. Include a drug-free control (inoculum only) and a negative control (broth only).

-

-

Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase and dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in supplemented 7H9 broth.

-

Inoculation: Add 100 µL of the bacterial inoculum to each well (except the negative control wells), bringing the final volume to 200 µL.

-

Incubation: Seal the plates and incubate at 37°C for 5-7 days.

-

Alamar Blue Addition: After incubation, add 30 µL of Alamar Blue solution (a mixture of Alamar Blue reagent and 10% Tween 80) to each well.

-